Cas no 36044-03-8 (4-(ethylsulfanyl)butane-1-thiol)

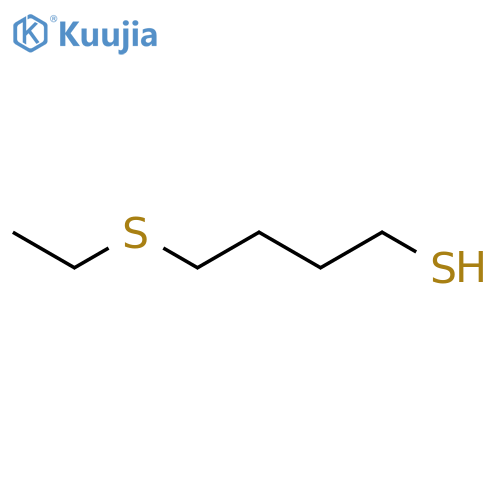

36044-03-8 structure

商品名:4-(ethylsulfanyl)butane-1-thiol

4-(ethylsulfanyl)butane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 5-Thia-1-heptanethiol

- UKCNJCPIHIMVSL-UHFFFAOYSA-N

- EN300-1870206

- 4-(ethylsulfanyl)butane-1-thiol

- AKOS018596432

- 36044-03-8

-

- インチ: 1S/C6H14S2/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3

- InChIKey: UKCNJCPIHIMVSL-UHFFFAOYSA-N

- ほほえんだ: S(CC)CCCCS

計算された属性

- せいみつぶんしりょう: 150.05369279g/mol

- どういたいしつりょう: 150.05369279g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 5

- 複雑さ: 37.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 26.3Ų

4-(ethylsulfanyl)butane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1870206-0.05g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1870206-0.5g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1870206-0.1g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1870206-1g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1870206-5g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1870206-2.5g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1870206-10.0g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 10g |

$4606.0 | 2023-06-03 | ||

| Enamine | EN300-1870206-10g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 10g |

$2393.0 | 2023-09-18 | ||

| Enamine | EN300-1870206-1.0g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 1g |

$1070.0 | 2023-06-03 | ||

| Enamine | EN300-1870206-0.25g |

4-(ethylsulfanyl)butane-1-thiol |

36044-03-8 | 0.25g |

$513.0 | 2023-09-18 |

4-(ethylsulfanyl)butane-1-thiol 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

36044-03-8 (4-(ethylsulfanyl)butane-1-thiol) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 61549-49-3(9-Decenenitrile)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量